molecular formula C16H20Cl2N2O B1667503 Brasofensine CAS No. 171655-91-7

Brasofensine

Cat. No. B1667503
M. Wt: 327.2 g/mol
InChI Key: NRLIFEGHTNUYFL-MTKJPOGLSA-N
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Description

Brasofensine is a serotonin-noradrenaline-dopamine reuptake inhibitor . It has been researched for the treatment of Parkinson’s Disease, depression, and treatment of drug dependence .

Scientific Research Applications

Pharmacokinetics and Metabolism

Brasofensine is a synaptic dopamine transporter inhibitor. Studies have characterized its pharmacokinetics, bioavailability, disposition, and metabolism in rats, monkeys, and humans. It is rapidly absorbed after oral administration, with differing peak plasma concentrations and elimination half-lives across species. Brasofensine undergoes extensive first-pass metabolism in all tested species, involving O- and N-demethylation and isomerization, with metabolites being excreted in urine and feces (Zhu et al., 2008).

Potential Treatment for Parkinson's Disease

Brasofensine has been explored as a potential treatment for Parkinson's disease (PD). It has undergone clinical trials, showing promise as a dopamine reuptake inhibitor. However, its development faced financial and regulatory challenges, leading to the withdrawal of Bristol-Myers Squibb from its codevelopment and prompting NeuroSearch to seek new partnerships (Yu, 2000).

Safety and Pharmacodynamics in PD Patients

A study investigated the safety, tolerability, and pharmacodynamic properties of brasofensine in Parkinson's disease patients receiving levodopa/carbidopa. The study found that brasofensine was safe and well-tolerated at doses up to 4 mg daily, with mild adverse events like headache and insomnia reported (Frackiewicz et al., 2002).

Effect on Akinesia and Dyskinesia in MPTP-treated Marmosets

Brasofensine demonstrated effectiveness in reversing akinesia without causing dyskinesia in MPTP-treated marmosets, a model for Parkinson's disease. This suggests its potential value in treating Parkinson's disease, especially in the early stages or when L-DOPA–induced dyskinesias complicate treatment (Pearce et al., 2002).

properties

IUPAC Name

(E)-1-[(2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11?,12-,13-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLIFEGHTNUYFL-MTKJPOGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

CAS RN

171655-91-7
Record name Brasofensine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171655917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
EJ Frackiewicz, SS Jhee, TM Shiovitz… - Annals of …, 2002 - journals.sagepub.com
OBJECTIVE: To investigate the safety, tolerability, pharmacokinetic, and pharmacodynamic properties of the dopamine transporter antagonist brasofensine (BMS-204756) in patients …
Number of citations: 33 journals.sagepub.com
P Yu - Current opinion in investigational drugs (London …, 2000 - europepmc.org
… to accelerate the development and marketing of brasofensine [187758] and had … brasofensine licensing in late 1999 [337221]. A more complete evaluation of the effects of brasofensine …
Number of citations: 7 europepmc.org
RKB Pearce, LA Smith, MJ Jackson… - … : official journal of the …, 2002 - Wiley Online Library
… We report on the actions of the potent monoamine reuptake blocker brasofensine on motor disability, locomotor activity, and dyskinesia in the 1‐methyl‐4‐1, 2,3,6‐tetrahydropyridine (…
M Zhu, DB Whigan, SY Chang, RC Dockens - Drug metabolism and …, 2008 - ASPET
… exposure following administration of brasofensine in the rat … po brasofensine was approximately 90% of the brasofensine … than those of brasofensine and then exceeding brasofensine …
Number of citations: 5 dmd.aspetjournals.org
A Graul, J Castaner - Drugs of the Future, 1999 - access.portico.org
… brasofensine were obtained by addition of the acid to a solution of brasofensine in ethanol and recrystallization from either water or isopropanol (1). Scheme 1. Synthesis of 8-[11C-methyl]-brasofensine …
Number of citations: 2 access.portico.org
TH Johnston, JM Brotchie - Current opinion in investigational drugs …, 2004 - europepmc.org
… ), inhibitors of enzymes such as monoamine oxidase type-B (eg, rasagiline), catechol-O-methyl transferase (eg, BIA-3202) and the monoamine re-uptake mechanism (eg, brasofensine). …
Number of citations: 76 europepmc.org
G Linazasoro - Movement disorders, 2004 - Wiley Online Library
… Brasofensine is one of these drugs, producing a potentiation of the effects of L-dopa in … A possible explanation of this may be that the metabolism of brasofensine in human beings is …
P Huot, SH Fox, JM Brotchie - Journal of Pharmacology and Experimental …, 2016 - ASPET
… However, the antiparkinsonian efficacy afforded by DAT inhibition might be only transient in the clinical setting, since both brasofensine and tesofensine effects waned over weeks of …
Number of citations: 19 jpet.aspetjournals.org
L Minuzzi, AK Olsen, D Bender, S Arnfred, R Grant… - Synapse, 2006 - Wiley Online Library
… Thus, the pharmacological properties of brasofensine in human and nonhuman primates are consistent with the potentiation of DA transmission via blockade of DAT. In our earlier …
Number of citations: 35 onlinelibrary.wiley.com
MJ Hansard, LA Smith, MJ Jackson… - Movement …, 2004 - Wiley Online Library
… For example, brasofensine (NS 2214), a nonselective … The metabolism of brasofensine is extensive in animals and … a restriction for increasing the dose of brasofensine in humans (Dr. J. …

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